molecular formula C11H10N2OS2 B6083122 3-ethyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6083122
M. Wt: 250.3 g/mol
InChI Key: RHKBQMIJJIQKGI-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as PTM and is a thiazolidinone derivative. This compound has been found to have various applications in the field of medicine, particularly in the treatment of cancer and inflammation.

Mechanism of Action

The mechanism of action of PTM involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. PTM has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer cell growth. Additionally, PTM has been found to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
PTM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, PTM has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of PTM is its ability to inhibit the growth of cancer cells and inflammation. This makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of PTM is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of PTM. One potential direction is the development of PTM analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of PTM as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Finally, the mechanism of action of PTM needs to be further elucidated to fully understand its potential in the field of medicine.

Synthesis Methods

The synthesis of PTM involves the reaction of 2-mercaptoacetic acid with 4-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

PTM has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, PTM has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

properties

IUPAC Name

(5E)-3-ethyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-2-13-10(14)9(16-11(13)15)7-8-3-5-12-6-4-8/h3-7H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBQMIJJIQKGI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=NC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=NC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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